Cas no 1803793-94-3 (Ethyl 2-bromo-6-(2-carboxyethyl)benzoate)

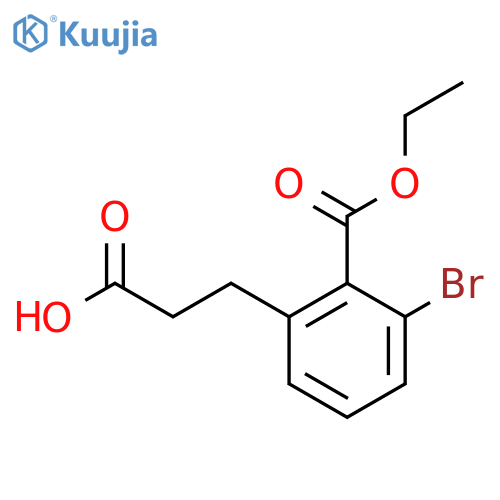

1803793-94-3 structure

商品名:Ethyl 2-bromo-6-(2-carboxyethyl)benzoate

CAS番号:1803793-94-3

MF:C12H13BrO4

メガワット:301.133223295212

CID:4972826

Ethyl 2-bromo-6-(2-carboxyethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-bromo-6-(2-carboxyethyl)benzoate

-

- インチ: 1S/C12H13BrO4/c1-2-17-12(16)11-8(6-7-10(14)15)4-3-5-9(11)13/h3-5H,2,6-7H2,1H3,(H,14,15)

- InChIKey: GUZJOTAVORUCLY-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1C(=O)OCC)CCC(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 280

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 63.6

Ethyl 2-bromo-6-(2-carboxyethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013022540-1g |

Ethyl 2-bromo-6-(2-carboxyethyl)benzoate |

1803793-94-3 | 97% | 1g |

1,549.60 USD | 2021-06-24 | |

| Alichem | A013022540-250mg |

Ethyl 2-bromo-6-(2-carboxyethyl)benzoate |

1803793-94-3 | 97% | 250mg |

480.00 USD | 2021-06-24 | |

| Alichem | A013022540-500mg |

Ethyl 2-bromo-6-(2-carboxyethyl)benzoate |

1803793-94-3 | 97% | 500mg |

855.75 USD | 2021-06-24 |

Ethyl 2-bromo-6-(2-carboxyethyl)benzoate 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

1803793-94-3 (Ethyl 2-bromo-6-(2-carboxyethyl)benzoate) 関連製品

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量